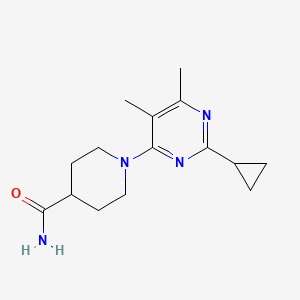

![molecular formula C15H18F2N6S B6456584 4-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(difluoromethyl)-2-methylpyrimidine CAS No. 2549042-27-3](/img/structure/B6456584.png)

4-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(difluoromethyl)-2-methylpyrimidine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “4-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(difluoromethyl)-2-methylpyrimidine” is a complex organic molecule. It contains a thiadiazole ring, which is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . Thiadiazole derivatives have been found to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular activities .

Synthesis Analysis

The synthesis of thiadiazole derivatives often involves the reaction of corresponding compounds with phenylisothiocyanate . The treatment of these compounds with sulfuric acid can result in the conversion of the side-chain into a 1,3,4-thiadiazol ring .Molecular Structure Analysis

The molecular structure of thiadiazole derivatives can vary based on the substituents attached to the thiadiazole ring. The main structural motif of some polymorphic structures is a double column where two stacked columns interact through weak C-H…N hydrogen bonds and dispersive interactions .Chemical Reactions Analysis

Thiadiazole derivatives can undergo a variety of chemical reactions. For example, the treatment of certain compounds with sulfuric acid can result in the conversion of the side-chain into a 1,3,4-thiadiazol ring .Physical And Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives can vary based on the specific derivative. For example, due to the mesoionic nature, thiadiazoles are able to cross cellular membranes. Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom .科学研究应用

Kinetic Resolution of 1-(1-Alkynyl)cyclopropyl Ketones

Background: Chiral eight-membered heterocycles are found in natural products and bioactive compounds, but their synthesis remains challenging due to unfavorable enthalpy and entropy factors. However, a gold-catalyzed stereoselective (4 + 4) cycloaddition strategy has emerged as a reliable approach.

Application: The compound can be used as a precursor in a gold-catalyzed (4 + 4) cycloaddition. This process intercepts readily accessible precursors (anthranils and ortho-quinone methides) with in situ generated gold-furyl 1,4-dipoles. The result is the formation of previously inaccessible chiral furan/pyrrole-containing eight-membered heterocycles with excellent diastereoselectivity and enantioselectivity .

Construction of [1,2]oxazepino[5,4-a] Indolizines

Background: Seven-membered heterocycles are valuable motifs in drug discovery and natural product synthesis. A gold-catalyzed [4 + 3] cycloaddition reaction provides an efficient route to these structures.

Application: The compound can participate in a gold-catalyzed [4 + 3] cycloaddition with nitrones, leading to the diastereoselective synthesis of [1,2]oxazepino[5,4-a] indolizines. This methodology allows the construction of seven-membered heterocycle-fused indolizine scaffolds from simple building blocks .

Thermal Cyclodimerization for Cyclopropyl Derivatives of Cyclohexene

Background: Thermal transformations of cyclopropyl compounds offer synthetic opportunities for accessing diverse structures.

Application: The compound can undergo thermal cyclodimerization to produce cyclopropyl derivatives of cyclohexene. This reaction occurs at elevated temperatures (160–200°C) and provides access to novel cyclopropyl-containing motifs .

作用机制

安全和危害

未来方向

Thiadiazole derivatives have been the subject of extensive research due to their broad spectrum of biological activities. Future research will likely continue to explore the potential of these compounds as therapeutic agents, with a focus on optimizing their pharmacological properties and minimizing their potential for toxicity .

属性

IUPAC Name |

3-cyclopropyl-5-[4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-1,2,4-thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18F2N6S/c1-9-18-11(13(16)17)8-12(19-9)22-4-6-23(7-5-22)15-20-14(21-24-15)10-2-3-10/h8,10,13H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBSFASHOAGSTMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC(=NS3)C4CC4)C(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18F2N6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 3-[(benzylcarbamothioyl)amino]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B6456507.png)

![N-methyl-N-[(5-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B6456509.png)

![1-methyl-5-[(oxolan-3-yloxy)methyl]-1H-1,2,4-triazole](/img/structure/B6456525.png)

![(1R,5S,6r)-3-benzyl-6-methoxy-3-azabicyclo[3.1.1]heptane](/img/structure/B6456529.png)

![3-cyclopropyl-1-[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B6456548.png)

![1-[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B6456557.png)

![3-cyclopropyl-1-[1-(6-ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B6456568.png)

![3-cyclopropyl-1-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B6456571.png)

![2-[4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]pyrimidine-4-carbonitrile](/img/structure/B6456577.png)

![4-[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-6-(difluoromethyl)-2-methylpyrimidine](/img/structure/B6456582.png)

![6-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B6456598.png)